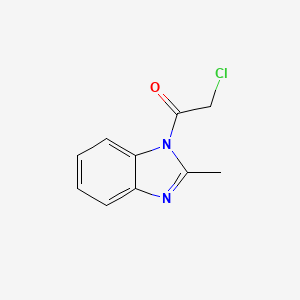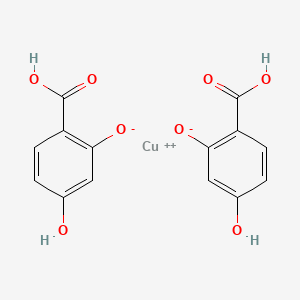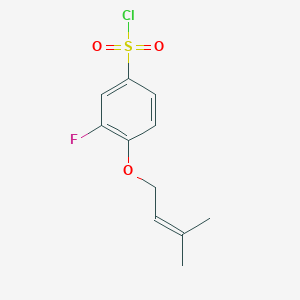
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a sulfonyl chloride group, and a 3-methylbut-2-en-1-yl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride typically involves multiple stepsThe final step involves the etherification of the intermediate with 3-methylbut-2-en-1-ol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Addition Reactions: The double bond in the 3-methylbut-2-en-1-yl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Peroxides and other strong oxidizing agents can be used for oxidation reactions.
Catalysts: Acid or base catalysts are often employed to facilitate reactions involving the ether linkage.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone derivative .
Applications De Recherche Scientifique
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism by which 3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride exerts its effects depends on the specific context of its use. In chemical reactions, the sulfonyl chloride group is highly reactive, making it a useful intermediate for introducing sulfonyl groups into other molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(3-methylbut-2-en-1-yl)benzoic acid
- 3-Fluorobenzoic acid, 3-methylbut-2-enyl ester
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
3-Fluoro-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which confer distinct reactivity patterns.
Propriétés
Formule moléculaire |
C11H12ClFO3S |
|---|---|
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
3-fluoro-4-(3-methylbut-2-enoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12ClFO3S/c1-8(2)5-6-16-11-4-3-9(7-10(11)13)17(12,14)15/h3-5,7H,6H2,1-2H3 |
Clé InChI |
PJMHGHJLPGQPGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


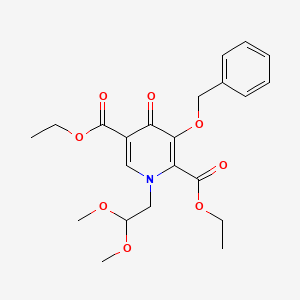

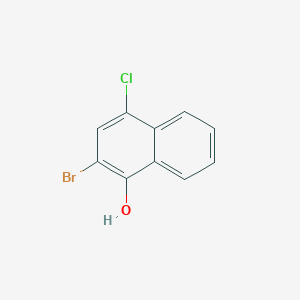

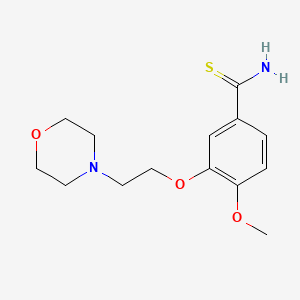
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
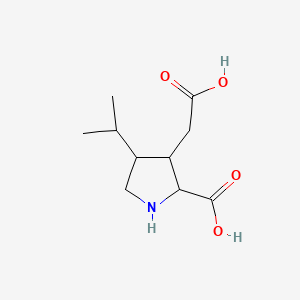
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
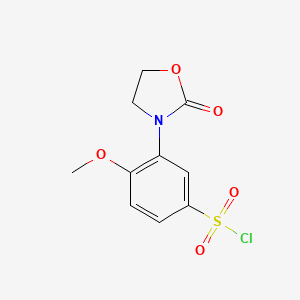
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
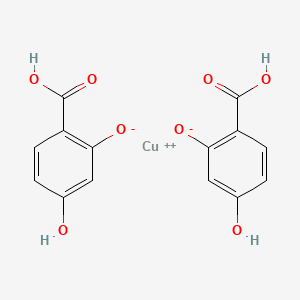
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
